4,6-ジクロロニコチノニトリル

概要

説明

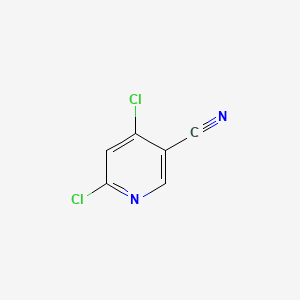

4,6-Dichloronicotinonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of nicotinonitrile, where two chlorine atoms are substituted at the 4th and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

科学的研究の応用

4,6-Dichloronicotinonitrile has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic properties.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.

Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

準備方法

4,6-Dichloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of nicotinonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of chlorine atoms at the desired positions .

In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity 4,6-Dichloronicotinonitrile .

化学反応の分析

4,6-Dichloronicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in 4,6-Dichloronicotinonitrile can be replaced by other nucleophiles. For example, reacting with sodium methoxide can yield 4,6-dimethoxynicotinonitrile.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.

Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 4,6-Dichloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its pesticidal or therapeutic effects. The exact pathways depend on the specific application and the target organism or system .

類似化合物との比較

4,6-Dichloronicotinonitrile can be compared with other similar compounds, such as:

4,5-Dichloronicotinonitrile: Similar in structure but with chlorine atoms at the 4th and 5th positions.

4,6-Difluoronicotinonitrile: Fluorine atoms replace chlorine atoms, leading to different chemical properties.

4,6-Dichloronicotinic acid: The nitrile group is replaced by a carboxylic acid group, altering its reactivity and applications.

The uniqueness of 4,6-Dichloronicotinonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

生物活性

4,6-Dichloronicotinonitrile is a halogenated derivative of nicotinonitrile that has garnered attention for its diverse biological activities. This compound, characterized by the presence of chlorine atoms at the 4 and 6 positions on the aromatic ring, exhibits unique chemical properties that enhance its potential in medicinal chemistry and other fields. This article provides a comprehensive overview of the biological activity of 4,6-dichloronicotinonitrile, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 4,6-dichloronicotinonitrile is with a molecular weight of 175.09 g/mol. The structure features two chlorine substituents which significantly influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that 4,6-dichloronicotinonitrile may possess anticancer properties. A study focused on its ability to inhibit specific protein-protein interactions in cancer cells, particularly targeting the BCL6 transcriptional repressor, which is implicated in the development of certain lymphomas. The compound demonstrated a concentration-dependent reduction in BCL6 protein levels, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Halogenated compounds like 4,6-dichloronicotinonitrile are known for their antimicrobial properties. In vitro studies have shown that derivatives of nicotinonitrile can exhibit significant antibacterial and antiviral activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with vital metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of 4,6-dichloronicotinonitrile has also been explored. Its structural similarity to nicotinic acid suggests that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. Preliminary findings indicate that this compound might influence cholinergic pathways, although further research is needed to confirm these effects .

Synthesis and Derivative Development

The synthesis of 4,6-dichloronicotinonitrile typically involves reactions such as palladium-catalyzed amination processes. These synthetic routes allow for the creation of various derivatives that can be screened for enhanced biological activity. For instance, the regioselective C-2 amination of this compound has been successfully achieved, leading to new derivatives with potentially improved pharmacological profiles .

Case Study 1: In Vivo Efficacy

In a study evaluating the in vivo efficacy of compounds related to 4,6-dichloronicotinonitrile, researchers administered these compounds to lymphoma xenograft mouse models. The results demonstrated significant tumor reduction compared to controls, indicating that these compounds can effectively target tumor growth through mechanisms involving protein degradation rather than inhibition alone .

Case Study 2: Antimicrobial Screening

A series of derivatives based on 4,6-dichloronicotinonitrile were screened against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for certain derivatives .

Data Tables

特性

IUPAC Name |

4,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRGFXKFARXGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670554 | |

| Record name | 4,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166526-03-0 | |

| Record name | 4,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。